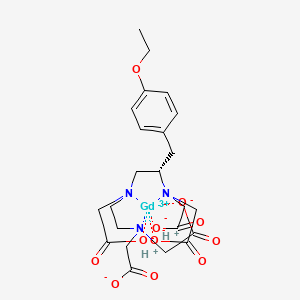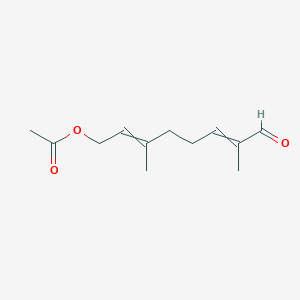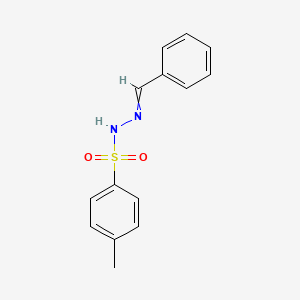
Mordant Blue 29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mordant Blue 29, also known as Chromeazurol S, is a synthetic dye belonging to the class of hydroxytriphenylmethane dyes. It is widely used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its ability to form complexes with metal ions, making it useful in analytical chemistry and textile dyeing.
Applications De Recherche Scientifique
Mordant Blue 29 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an indicator for metal titration and to evaluate siderophore production by rhizosphere bacteria.
Biology: Employed in histological staining to visualize cellular structures.
Medicine: Investigated for its potential use in diagnostic assays and as a reagent in biochemical research.
Industry: Utilized in textile dyeing due to its ability to form stable complexes with fabric fibers.
Mécanisme D'action
Target of Action
Mordant Blue 29, also known as Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate, is a hydroxytriphenylmethane dye It’s widely used in chemical analysis and has potential use in nonlinear optics .
Mode of Action
It has been studied using time-dependent density functional theory (tddft) by employing the b3lyp functional together with the 6-31++g(d,p) basis set at optimized geometries . The UV-VIS spectra of this compound and its charged species were computed, considering the presence of a solvent in terms of the polarized continuum model (PCM) .
Biochemical Pathways
It’s known that hydroxytriphenylmethane dyes, which include this compound, are widely used in chemical analysis .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
Its spectral properties have been studied both theoretically and experimentally . The dipole moment, polarizability, and first hyperpolarizability of this compound were calculated using the time-dependent Hartree–Fock method .
Action Environment
It’s known that the compound’s spectral properties can be influenced by the presence of a solvent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mordant Blue 29 is synthesized through the condensation of 2,4-dichloro-3-formylbenzenesulfonic acid and 2-hydroxy-3-methylbenzoic acid. The product of this reaction is then oxidized and converted into its sodium salt form. The reaction typically involves the following steps:
Condensation Reaction: 2,4-dichloro-3-formylbenzenesulfonic acid reacts with 2-hydroxy-3-methylbenzoic acid under acidic conditions.
Oxidation: The resulting product is oxidized to form the final dye.
Conversion to Sodium Salt: The oxidized product is treated with sodium hydroxide to form the sodium salt of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The dye is then purified through filtration and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Mordant Blue 29 undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions such as iron, aluminum, and chromium.
Oxidation and Reduction: The dye can undergo redox reactions, altering its color and chemical properties.
Substitution: This compound can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Complexation: Metal salts such as ferric chloride, aluminum sulfate, and chromium chloride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Metal Complexes: Formation of colored complexes with metal ions.
Oxidized Products: Altered dye molecules with different oxidation states.
Substituted Derivatives: Modified dye molecules with new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mordant Blue 1
- Mordant Blue 3
- Mordant Blue 13
- Mordant Blue 23
Uniqueness of Mordant Blue 29
This compound is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This property makes it particularly useful in analytical chemistry and textile dyeing. Additionally, its ability to undergo various chemical reactions and form different products adds to its versatility .
Propriétés
Numéro CAS |
1667-99-8 |
|---|---|
Formule moléculaire |
C23H13Cl2Na3O9S |
Poids moléculaire |
605.3 g/mol |
Nom IUPAC |
trisodium;5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3/b17-12-;;; |
Clé InChI |
FUIZKNBTOOKONL-NDOZRWCBSA-K |
SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
SMILES isomérique |
CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Description physique |
Dark brown powder; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)






![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)


